molecular formula C10H17IO2 B14569893 tert-Butyl 5-iodo-3-methylpent-2-enoate CAS No. 61685-08-3

tert-Butyl 5-iodo-3-methylpent-2-enoate

Cat. No.: B14569893
CAS No.: 61685-08-3
M. Wt: 296.14 g/mol
InChI Key: UZFSWCCGYAWKHD-UHFFFAOYSA-N
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Description

tert-Butyl 5-iodo-3-methylpent-2-enoate is an organic compound that belongs to the class of iodinated alkenes. This compound is characterized by the presence of an iodine atom attached to a carbon chain, which also includes a tert-butyl group and a double bond. The structure of this compound makes it a valuable intermediate in various chemical reactions and synthesis processes.

Preparation Methods

The synthesis of tert-Butyl 5-iodo-3-methylpent-2-enoate can be achieved through several methods. One common approach involves the iodination of a suitable precursor, such as a pent-2-enoate derivative, using iodine and a suitable oxidizing agent. The reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

tert-Butyl 5-iodo-3-methylpent-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common reagents used in these reactions include iodine, m-CPBA, OsO4, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 5-iodo-3-methylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving iodine-containing compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl 5-iodo-3-methylpent-2-enoate involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the double bond. The iodine atom can act as a leaving group in substitution reactions, while the double bond can undergo addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

tert-Butyl 5-iodo-3-methylpent-2-enoate can be compared with other similar compounds, such as:

    tert-Butyl 3-iodo-5-methylhex-2-enoate: This compound has a similar structure but with a different position of the iodine atom and the double bond.

    tert-Butyl 5-bromo-3-methylpent-2-enoate: This compound has a bromine atom instead of an iodine atom, which affects its reactivity and chemical properties.

    tert-Butyl 5-chloro-3-methylpent-2-enoate: Similar to the bromo derivative, this compound has a chlorine atom, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which can participate in a wide range of chemical reactions.

Properties

CAS No.

61685-08-3

Molecular Formula

C10H17IO2

Molecular Weight

296.14 g/mol

IUPAC Name

tert-butyl 5-iodo-3-methylpent-2-enoate

InChI

InChI=1S/C10H17IO2/c1-8(5-6-11)7-9(12)13-10(2,3)4/h7H,5-6H2,1-4H3

InChI Key

UZFSWCCGYAWKHD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC(C)(C)C)CCI

Origin of Product

United States

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